molecular formula C11H16 B12539211 3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene CAS No. 670220-33-4

3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene

Katalognummer: B12539211
CAS-Nummer: 670220-33-4
Molekulargewicht: 148.24 g/mol
InChI-Schlüssel: ADALHAXVDKJJGY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene is an organic compound with a complex structure that includes multiple functional groups

Vorbereitungsmethoden

The synthesis of 3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene can be achieved through several synthetic routes. One common method involves the reaction of appropriate starting materials under controlled conditions. For example, the compound can be synthesized by the reaction of a cyclohexene derivative with a methylating agent and a prop-1-en-2-yl group source . Industrial production methods often involve the use of catalysts and optimized reaction conditions to achieve high yields and purity .

Analyse Chemischer Reaktionen

3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of corresponding alcohols or ketones, while reduction can yield saturated hydrocarbons .

Wirkmechanismus

The mechanism of action of 3-Methyl-4-methylidene-6-(prop-1-en-2-yl)cyclohex-1-ene involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

CAS-Nummer

670220-33-4

Molekularformel

C11H16

Molekulargewicht

148.24 g/mol

IUPAC-Name

3-methyl-4-methylidene-6-prop-1-en-2-ylcyclohexene

InChI

InChI=1S/C11H16/c1-8(2)11-6-5-9(3)10(4)7-11/h5-6,9,11H,1,4,7H2,2-3H3

InChI-Schlüssel

ADALHAXVDKJJGY-UHFFFAOYSA-N

Kanonische SMILES

CC1C=CC(CC1=C)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.